molecular formula C19H29NO B14382720 2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one CAS No. 88131-79-7

2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one

Katalognummer: B14382720
CAS-Nummer: 88131-79-7
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: ZKWQYZXBFYPKGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one typically involves the reaction of 4-phenylpiperidine with a suitable alkylating agent. One common method involves the use of 2,2-diethylbutan-1-one as the starting material, which undergoes a nucleophilic substitution reaction with 4-phenylpiperidine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one is unique due to its combination of a piperidine ring with a phenyl group and additional alkyl substituents. This structural complexity provides distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

88131-79-7

Molekularformel

C19H29NO

Molekulargewicht

287.4 g/mol

IUPAC-Name

2,2-diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one

InChI

InChI=1S/C19H29NO/c1-4-19(5-2,6-3)18(21)20-14-12-17(13-15-20)16-10-8-7-9-11-16/h7-11,17H,4-6,12-15H2,1-3H3

InChI-Schlüssel

ZKWQYZXBFYPKGQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)(CC)C(=O)N1CCC(CC1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.